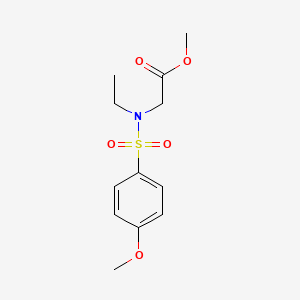
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEM and is a sulfonamide derivative that has been synthesized using various methods. MEM has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of MEM is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. MEM has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
MEM has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have antitumor and antimicrobial effects. In addition, MEM has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEM has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. It also has a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, MEM also has some limitations. It has a relatively short half-life, which can make it difficult to use in certain experiments. In addition, it can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving MEM. One area of research is the development of new sulfonamide derivatives with improved pharmacological properties. Another area of research is the investigation of the role of sulfonamides in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, there is a need for further research into the mechanism of action of MEM and other sulfonamide derivatives, as well as their potential applications in various fields of scientific research.
Conclusion
In conclusion, Methyl 2-(N-ethyl-4-methoxyphenylsulfonamido)acetate is a valuable tool for studying various biological processes in scientific research. It has a wide range of biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. While there are some limitations to its use, MEM has several advantages that make it a valuable tool for scientific research. With further research, MEM and other sulfonamide derivatives may have even greater potential for use in various fields of scientific research.
Métodos De Síntesis
MEM can be synthesized using various methods, including the reaction of N-ethyl-4-methoxyaniline with chloroacetyl chloride and subsequent reaction with sodium methoxide. Another method involves the reaction of N-ethyl-4-methoxyaniline with chloroacetic acid and subsequent reaction with thionyl chloride. These methods have been optimized to produce high yields of MEM with high purity.
Aplicaciones Científicas De Investigación
MEM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. MEM has been used in studies investigating the role of sulfonamides in cancer treatment, as well as in the development of new antibiotics. It has also been used in studies investigating the role of sulfonamides in the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-13(9-12(14)18-3)19(15,16)11-7-5-10(17-2)6-8-11/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMRMABFXPBCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)OC)S(=O)(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[ethyl-(4-methoxyphenyl)sulfonylamino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


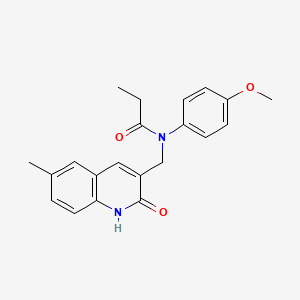

![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)

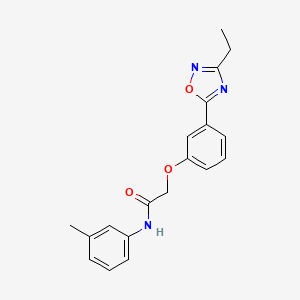



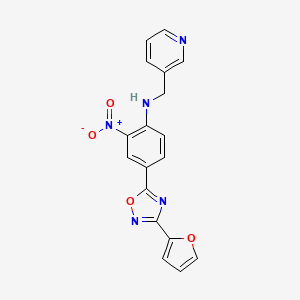

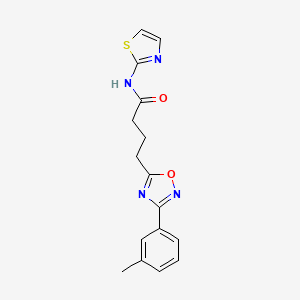
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)
